molecular formula C18H13N3O5S B2444397 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922472-97-7

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2444397
M. Wt: 383.38
InChI Key: PEBVIKMWODFZTC-UHFFFAOYSA-N
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Description

Benzofuran compounds, such as the one you mentioned, are ubiquitous in nature and have been shown to have strong biological activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is composed of fused benzene and furan rings . The benzofuran ring serves as a core structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Physical And Chemical Properties Analysis

Benzofuran compounds have unique physicochemical properties due to their versatility . They serve as an important basis for medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Compounds featuring the 1,3,4-oxadiazole moiety, similar to the core structure of the compound , have been designed and synthesized for their potential anticancer activity. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

The oxadiazole ring is also known for its antimicrobial properties. Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of such structures in developing new antimicrobial agents (Khalid et al., 2016).

Neuropharmacological Applications

Analogues featuring similar core structures have been investigated for their neuropharmacological activities, such as antagonism of the 5-HT(1B/1D) receptors. These compounds have shown potential in modulating serotonin levels in the brain, which could be useful in the treatment of disorders associated with dysregulated serotonin neurotransmission (Liao et al., 2000).

Cardiovascular Research

Substituted benzamides and sulfonamides, sharing structural similarities with the target compound, have been explored for their class III antiarrhythmic activity. These studies contribute to our understanding of how modifications in the molecule's structure can impact its biological activity, potentially leading to the development of new therapeutic agents for arrhythmias (Ellingboe et al., 1992).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and potential applications as drugs .

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-17(15-10-12-6-4-5-9-14(12)25-15)19-18-21-20-16(26-18)11-27(23,24)13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBVIKMWODFZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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